1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide
Brand Name: Vulcanchem
CAS No.: 123124-29-8
VCID: VC20883348
InChI: InChI=1S/C8H13N5O6S2/c9-6(20)7-11-2-13(12-7)8-5(15)4(14)3(19-8)1-18-21(10,16)17/h2-5,8,14-15H,1H2,(H2,9,20)(H2,10,16,17)/t3-,4-,5-,8-/m1/s1
SMILES: C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N
Molecular Formula: C8H13N5O6S2
Molecular Weight: 339.4 g/mol

1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide

CAS No.: 123124-29-8

Cat. No.: VC20883348

Molecular Formula: C8H13N5O6S2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide - 123124-29-8

Specification

CAS No. 123124-29-8
Molecular Formula C8H13N5O6S2
Molecular Weight 339.4 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(3-carbamothioyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Standard InChI InChI=1S/C8H13N5O6S2/c9-6(20)7-11-2-13(12-7)8-5(15)4(14)3(19-8)1-18-21(10,16)17/h2-5,8,14-15H,1H2,(H2,9,20)(H2,10,16,17)/t3-,4-,5-,8-/m1/s1
Standard InChI Key PGHJZJNBFSOFNB-AFCXAGJDSA-N
Isomeric SMILES C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=S)N
SMILES C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N
Canonical SMILES C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator